molecular formula C17H18BrN3OS B4846650 2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4846650
M. Wt: 392.3 g/mol
InChI Key: KKTJSAZPGJBQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a bromobenzoyl group and an isopropylphenyl group attached to a hydrazinecarbothioamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Coupling Reaction: The bromobenzoyl compound is then coupled with 4-isopropylphenyl hydrazinecarbothioamide under specific reaction conditions, often involving a catalyst and a solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    2-(2-CHLOROBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2-(2-BROMOBENZOYL)-N-(4-ISOPROPYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS/c1-11(2)12-7-9-13(10-8-12)19-17(23)21-20-16(22)14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJSAZPGJBQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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